4-[(3-ethoxy-5-iodo-4-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis-pyrazolylmethanes This compound is characterized by the presence of two pyrazole rings connected through a methylene bridge to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various substituted benzaldehydes in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature and yields the desired bis-pyrazolylmethane derivatives in high to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine or other substituents on the phenyl ring.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets. In cancer cells, it has been shown to induce apoptosis through the activation of p53-mediated pathways . The compound also exhibits antioxidant activity by scavenging free radicals, which can protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4,4’-[(3-ethoxy-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Lacks the iodine substituent, which may affect its reactivity and biological activity.
4,4’-[(3-methoxy-5-iodo-4-methylphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Similar structure but with different substituents on the phenyl ring.
Uniqueness
The presence of the iodine atom in 4,4’-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) adds to its uniqueness, as iodine can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the combination of ethoxy and methoxy groups enhances its solubility and potential biological activity.
Properties
Molecular Formula |
C18H21IN4O4 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-[(3-ethoxy-5-iodo-4-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H21IN4O4/c1-5-27-12-7-10(6-11(19)16(12)26-4)15(13-8(2)20-22-17(13)24)14-9(3)21-23-18(14)25/h6-7,15H,5H2,1-4H3,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
UGXWGUZXBXCMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC |
Origin of Product |
United States |
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